ATBTA-Eu3+
Overview
Description
ATBTA-Eu3+ is a europium chelate that is fluorescent and can be used to label DNA . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of ATBTA-Eu3+ is 861.62 and its formula is C37H30EuN6NaO8 . The SMILES representation of its structure isC1=CC(=NC(=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Eu+3].[Na+]
. Physical and Chemical Properties Analysis
ATBTA-Eu3+ is a solid at 20°C . It appears as a light yellow to brown to dark green powder or crystalline substance .Mechanism of Action
Target of Action
ATBTA-Eu3+ is primarily used as a fluorescent labeling reagent . Its primary targets are proteins and other biomolecules with amino groups .
Mode of Action
ATBTA-Eu3+ interacts with its targets through a process known as chelation . This europium chelate complex can easily label proteins and other biomolecules after conversion to DTBTA-Eu3+ by Cyanuric Chloride .
Biochemical Pathways
The biochemical pathways affected by ATBTA-Eu3+ primarily involve the fluorescent labeling of proteins . The labeled proteins can then be detected using time-resolved fluorometry .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of ATBTA-Eu3+'s action is the creation of fluorescently labeled proteins . These labeled proteins can be detected with high sensitivity using time-resolved fluorometry .
Action Environment
The action of ATBTA-Eu3+ can be influenced by environmental factors. For instance, the labeling reagent is deactivated by hydrolysis, especially in alkali solution . Therefore, the reagent dissolved in water should be used immediately. For temporary storage, the reagent should be dissolved in buffer solution at acidic pH (pH <5) and kept at 0°C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
ATBTA-Eu3+ plays a significant role in biochemical reactions due to its ability to bind to proteins and other biomolecules . It is easily labeled to proteins after conversion to DTBTA-Eu3+ by Cyanuric Chloride . This property makes it a valuable tool in biochemical studies, particularly in the field of proteomics.
Cellular Effects
ATBTA-Eu3+ has a stable fluorescence in various aqueous buffers This property allows it to be used in cellular studies, where it can help visualize and track the behavior of labeled proteins within cells
Molecular Mechanism
The mechanism of action of ATBTA-Eu3+ involves its conversion to DTBTA-Eu3+ and subsequent binding to amino groups of biomolecules This binding interaction allows ATBTA-Eu3+ to exert its effects at the molecular level
Temporal Effects in Laboratory Settings
ATBTA-Eu3+ has a long fluorescent lifetime , making it suitable for time-resolved fluorometry This property allows researchers to track the effects of ATBTA-Eu3+ over time in laboratory settings
Properties
IUPAC Name |
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHPWPASHGOEZ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30EuN6NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659801 | |
Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601494-52-4 | |
Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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